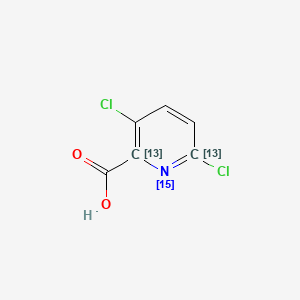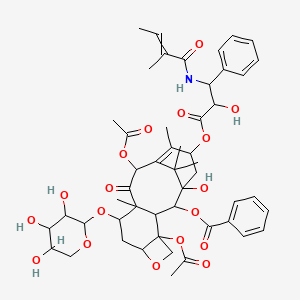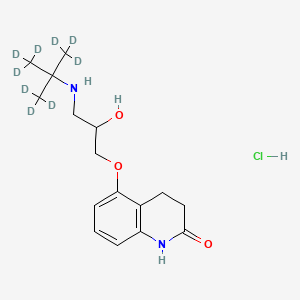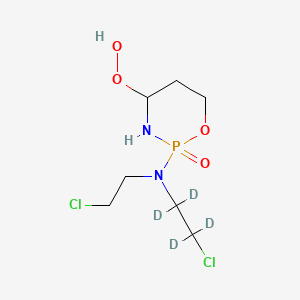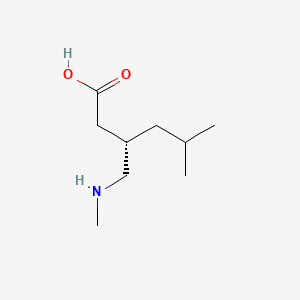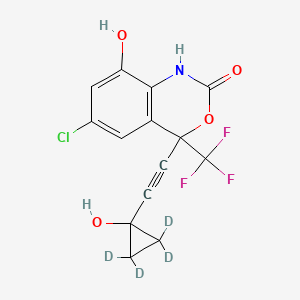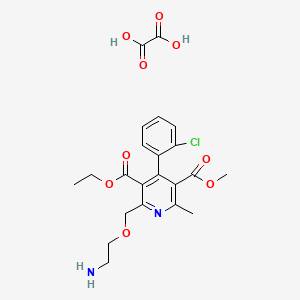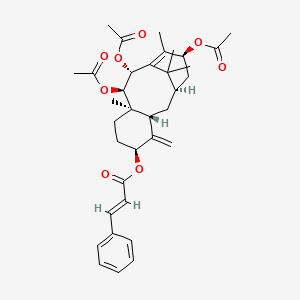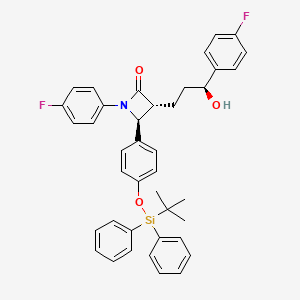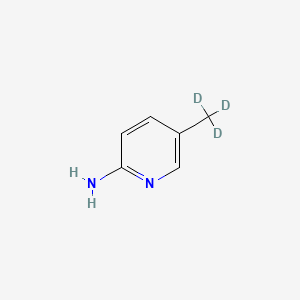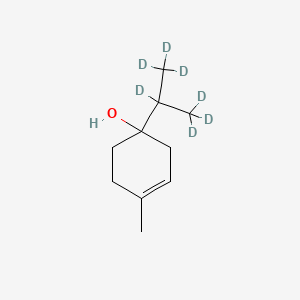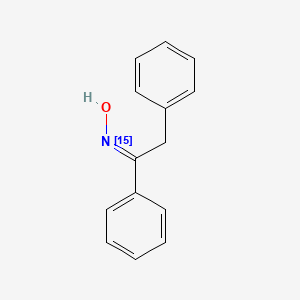
Deoxybenzoin Oxime-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxybenzoin Oxime-15N is a versatile chemical compound used extensively in scientific research. It is known for its unique properties, which make it an indispensable tool for advancing various fields of science. The compound has the molecular formula C14H13(15N)O and a molecular weight of 212.25 . It is particularly valuable in isotopic labeling experiments and studying reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deoxybenzoin Oxime-15N can be synthesized through the reaction of deoxybenzoin with hydroxylamine-15N under acidic conditions. The reaction typically involves the following steps:
- Dissolve deoxybenzoin in an appropriate solvent such as ethanol.
- Add hydroxylamine-15N hydrochloride to the solution.
- Adjust the pH of the solution to acidic conditions using hydrochloric acid.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and neutralize it with sodium bicarbonate.
- Extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Deoxybenzoin Oxime-15N undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The oxime group can undergo substitution reactions to form O-substituted derivatives such as oxime ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkylating agents or acylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Oxime ethers or esters.
Wissenschaftliche Forschungsanwendungen
Deoxybenzoin Oxime-15N has a multitude of applications in scientific research:
Chemistry: Used in studying reaction mechanisms and isotopic labeling experiments.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the synthesis of various organic compounds and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of Deoxybenzoin Oxime-15N involves its interaction with specific molecular targets and pathways. The oxime group in the compound can form hydrogen bonds with receptor binding sites, leading to modulation of biological activities. The compound has been shown to inhibit various kinases, including AMP-activated protein kinase, phosphatidylinositol 3-kinase, and cyclin-dependent kinase . These interactions result in the regulation of cellular processes such as cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Deoxybenzoin Oxime-15N can be compared with other similar compounds such as:
Benzoin Oxime: Similar structure but lacks the isotopic labeling.
Acetophenone Oxime: Another oxime compound with different substituents.
Benzophenone Oxime: Contains a different carbonyl group compared to this compound.
Uniqueness
Eigenschaften
IUPAC Name |
(NE)-N-(1,2-diphenylethylidene)(15N)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+/i15+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-VMUHYYQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=[15N]\O)/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
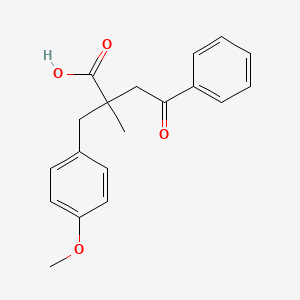
![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
